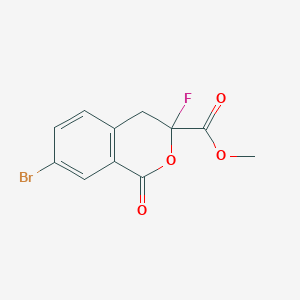

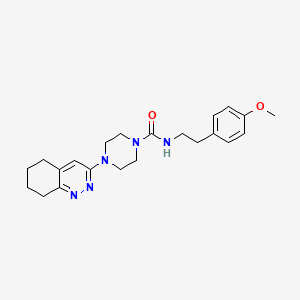

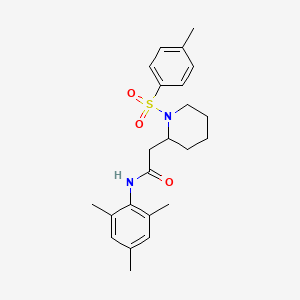

1-(4-Fluorophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Fluorophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea, also known as Flutemetamol, is a chemical compound used in scientific research for imaging the brain. It is a type of radiotracer, which means it is a radioactive substance that can be detected by a PET (positron emission tomography) scan. Flutemetamol is used to detect beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. In

Aplicaciones Científicas De Investigación

Synthesis and Properties

- Synthesis of N,N′-Disubstituted Ureas : A series of N-(4-oxoadamantan-1-yl)-N′-[fluoro(chloro)phenyl]ureas were synthesized, showing promise as inhibitors of human soluble epoxide hydrolase, indicating potential therapeutic applications (Danilov, Burmistrov, Rasskazova, & Butov, 2020).

- Development of Fluorogenic Labels : A derivative of rhodamine modified as a urea for biomolecular imaging was introduced, enabling conjugation to target molecules and facilitating the study of biological processes with unprecedented spatiotemporal resolution (Lavis, Chao, & Raines, 2006).

Applications in Molecular Imaging

- Fluorine-18 Labeled Diaryl Ureas : The development of VEGFR-2/PDGFR dual inhibitors as potential PET biomarkers for angiogenesis involved the successful labeling of these inhibitors with fluorine-18, underscoring their significance in molecular imaging (Ilovich et al., 2008).

Antimicrobial Activity

- Antimicrobial Properties of Substituted Ureas : Substituted benzoxazaphosphorin 2-yl ureas were synthesized and demonstrated good antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Haranath et al., 2007).

Fluorogenic and Fluorescent Sensing

- Anion Sensing : A study on the nature of urea-fluoride interaction revealed insights into proton transfer mechanisms, offering a basis for designing sensors and studying anion interactions (Boiocchi et al., 2004).

- Fluorescent Chemosensors for Fluoride : N-Phenyl-N’-(3-quinolinyl)urea was developed as a selective chemosensor for fluoride ion based on proton transfer, demonstrating a significant ratiometric fluorescent response, which could be used in environmental monitoring and biological studies (Jia et al., 2009).

Pharmaceutical Applications

- Neuropeptide Y5 Receptor Antagonists : Trisubstituted phenyl urea derivatives were investigated for their potential as neuropeptide Y5 receptor antagonists, showing promise for the development of new antidepressants and anxiolytics (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23FN2O/c1-14(2,3)10-15(4,5)18-13(19)17-12-8-6-11(16)7-9-12/h6-9H,10H2,1-5H3,(H2,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTOQHPFCSEXHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)NC(=O)NC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2388027.png)

![3-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2388032.png)

palladium(II)](/img/structure/B2388034.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide](/img/structure/B2388038.png)

![6-acetyl-N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2388042.png)

amino}ethan-1-ol](/img/structure/B2388046.png)